(1R,2S)-2-Aminocyclohexanecarbonitrile
Description
(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral cyclohexane derivative featuring an amino (-NH₂) and nitrile (-CN) group at adjacent stereogenic centers. This compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals, where its stereochemistry enables the production of enantiomerically pure drugs. The nitrile group enhances electrophilicity, while the amino group contributes to hydrogen bonding and solubility in polar solvents .
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2/t6-,7-/m0/s1 |
InChI Key |
RVGOKHBYNZPVGI-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C#N)N |
Canonical SMILES |
C1CCC(C(C1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Aminocyclohexanecarbonitrile typically involves the following steps:
Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.
Cyclohexanol to Cyclohexylamine: Cyclohexanol is then converted to cyclohexylamine through an amination reaction.
Cyclohexylamine to this compound:
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate the reduction and amination steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Aminocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2S)-2-Aminocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-2-Aminocyclohexanecarbonitrile exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, enzyme inhibition, or metabolic processes.
Comparison with Similar Compounds
Key Structural and Physicochemical Comparisons
The following table summarizes critical differences between (1R,2S)-2-Aminocyclohexanecarbonitrile and related compounds:
Notes:
- *Theoretical properties for this compound inferred from analogs.
- Hydrochloride salts (e.g., entries 2–4) improve solubility but increase molecular mass.
Functional and Stereochemical Insights
Ring Size Effects: Cyclopentane derivatives (e.g., (1S,2R)-2-Aminocyclopentane-1-carbonitrile hydrochloride) exhibit smaller ring strain and altered reactivity compared to cyclohexane analogs. This impacts their suitability in ring-opening reactions . Cyclohexane-based compounds (e.g., cis/trans-2-aminocyclohexanol) benefit from chair conformations, enhancing stereochemical stability .
Substituent Influence: Nitrile vs. Hydroxyl: The -CN group in this compound increases electrophilicity compared to hydroxylated analogs (e.g., 2-hydroxycyclopentanecarbonitrile), making it more reactive in nucleophilic additions . Amino Group: Protonation of -NH₂ in hydrochloride salts (e.g., entries 2–4) improves aqueous solubility, critical for biological applications .
Stereochemistry: Cis isomers (e.g., cis-2-aminocyclohexanol hydrochloride) exhibit higher melting points than trans counterparts due to stronger intermolecular hydrogen bonding . The (1R,2S) configuration in the target compound likely enhances chiral recognition in asymmetric catalysis .
Biological Activity
(1R,2S)-2-Aminocyclohexanecarbonitrile is a chiral compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclohexane ring with an amino group and a carbonitrile group. Its stereochemical configuration contributes to its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using the microdilution method.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Bacillus altitudinis | 32 | 64 |
| Bacillus pumilus | 16 | 32 |
| Escherichia coli | 64 | 128 |
| Staphylococcus aureus | 32 | 64 |
These results indicate that the compound is particularly effective against certain Bacillus species, suggesting potential applications in agricultural or clinical settings.
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed against various cancer cell lines. The compound's ability to inhibit cell proliferation was measured using IC50 values.
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| MDA-MB-231 (Breast Cancer) | 22 |
| MRC-5 (Healthy Lung Cells) | >100 |
The results demonstrate that while the compound shows significant cytotoxicity against cancer cell lines, it exhibits lower toxicity towards healthy lung fibroblasts, indicating a degree of selectivity that is desirable in anticancer drug development.
Molecular docking studies have been conducted to elucidate the interaction of this compound with key biological targets such as epidermal growth factor receptors (EGFR). The findings suggest that the compound can effectively bind to EGFR, potentially inhibiting its activity and thus interfering with cancer cell proliferation.
Case Studies
Several case studies have highlighted the structure-activity relationship (SAR) of similar compounds in the cyclohexane family. For instance:
- Case Study A : A derivative of cyclohexane with a similar functional group showed enhanced cytotoxicity when compared to its non-chiral counterparts.
- Case Study B : The introduction of different substituents on the cyclohexane ring was found to significantly alter the antimicrobial potency against specific strains.
These studies underscore the importance of structural modifications in enhancing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
